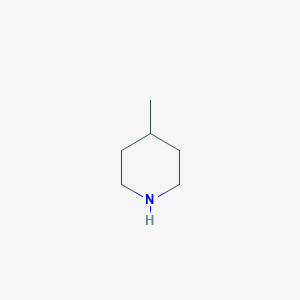

4-Methylpiperidine

Cat. No. B120128

Key on ui cas rn:

626-58-4

M. Wt: 99.17 g/mol

InChI Key: UZOFELREXGAFOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05504071

Procedure details

A suspension of 1.300 g (4.94 mmoles) of N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid (abbreviation Z-(L)-PipOH, prepared from (L)-pipecholine-2carboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0. 670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.630 ml (5.18 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15 ° C. for 30 minutes, of 1.730 g (4.70 mmoles) of (L) -Leu-(L) TrpOMe. HCl (Novabiochem) and 0.580 ml (4.77 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3,5 hours of reaction, the white precipitate was filtered away and washed with a little CH 2 Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant milk-white precipitate which, after several hours at rest in a cold chamber, was filtered and left for 24 hours under vacuum on P2O5 2.300 g (84.8%) of an analytically pure white solid were recovered.

[Compound]

Name

N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid

Quantity

1.3 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]1([C:10]([O:12][CH2:13][C:14]2[CH:19]=CC=C[CH:15]=2)=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][C@H:2]1C(O)=O.[CH2:20](Cl)[Cl:21]>>[CH2:13]([O:12][C:10]([Cl:21])=[O:11])[CH:14]([CH3:19])[CH3:15].[CH3:20][CH:7]1[CH2:6][CH2:2][NH:1][CH2:9][CH2:8]1

|

Inputs

Step One

[Compound]

|

Name

|

N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid

|

|

Quantity

|

1.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1([C@H](C(=O)O)CCCC1)C(=O)OCC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared from (L)-pipecholine-2carboxylic acid (Aldrich)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought under argon atmosphere to a temperature of approximately -20° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On stabilization of the temperature, the following were added in quick succession

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)OC(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.13 mmol | |

| AMOUNT: VOLUME | 670 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1CCNCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.18 mmol | |

| AMOUNT: VOLUME | 0.63 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |